molecular formula C12H10BrF2N3 B3230920 N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine CAS No. 1312535-50-4

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine

Katalognummer: B3230920
CAS-Nummer: 1312535-50-4
Molekulargewicht: 314.13 g/mol
InChI-Schlüssel: UBVHBYRYYQOCPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H10BrF2N3 and its molecular weight is 314.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis pathways, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}BrF2_2N3_3
  • Molecular Weight : 314.13 g/mol
  • CAS Number : 1312535-50-4

The compound features a pyrimidine core substituted with a brominated phenyl group and a difluoromethyl moiety, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound, particularly its effects on cancer cell lines and potential mechanisms of action.

Anticancer Activity

  • Inhibition of Cell Proliferation :
    • The compound has shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models such as MDA-MB-231. Research indicates an IC50_{50} value as low as 0.126 μM, indicating potent activity against these cells while exhibiting a much lower effect on non-cancerous cells like MCF10A, suggesting selectivity for cancer cells .
  • Mechanism of Action :
    • The compound appears to induce apoptosis and inhibit critical signaling pathways involved in tumor growth and metastasis. Notably, it has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer progression .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound suggest favorable properties:

  • Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : 82.7 mL/h/kg, indicating moderate clearance from the body .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueNotes
AnticancerMDA-MB-2310.126 μMPotent inhibition of proliferation
AnticancerMCF10A>10 μMLow toxicity towards non-cancerous cells
MMP InhibitionIn vitro assaysNot specifiedSignificant inhibition of MMP-2 and MMP-9

Synthesis Pathways

The synthesis of this compound involves multiple steps that can include:

  • Formation of the pyrimidine ring.
  • Introduction of the difluoromethyl group.
  • Bromination of the phenyl ring.

The synthetic routes have been optimized to achieve high yields, with reported yields around 69% in laboratory settings, demonstrating efficiency in production.

Eigenschaften

IUPAC Name

N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2N3/c1-7-4-8(13)6-9(5-7)17-12-16-3-2-10(18-12)11(14)15/h2-6,11H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHBYRYYQOCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product of Step 1 (4.75 g, 23 mmol) and 3-bromo-5-methylaniline (5.59 g, 30 mmol) were diluted with dioxane (33 mL) to which AcOH (1.32 mL, 23 mmol) was added. The resulting mixture was heated to reflux and kept stirring for 30 h after which it was recooled to room temperature, diluted with CH2Cl2 and absorbed on silica prior to purification by flash chromatography to afford N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine (5.2 g, 16.6 mmol). 1H NMR (600 MHz, CDCl3) δ 8.58 (d, J=4.9, 1H), 7.75 (s, 1H), 7.32 (s, 1H), 7.21 (s, 1H), 7.06-6.92 (m, 2H), 6.50-6.27 (m, 1H), 2.30 (s, 3H).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.